2-[5-(trideuteriomethylsulfamoylmethyl)-1H-indol-3-yl]acetic acid
Description
2-[5-(Trideuteriomethylsulfamoylmethyl)-1H-indol-3-yl]acetic acid is a deuterated indole-3-acetic acid derivative featuring a trideuteriomethylsulfamoylmethyl substituent at the 5-position of the indole ring. The trideuteriomethyl group (CD₃) replaces the hydrogen atoms in the methyl group with deuterium, a stable isotope of hydrogen. This modification is designed to enhance metabolic stability and prolong the compound’s half-life by reducing susceptibility to enzymatic degradation . This compound is of interest in medicinal chemistry for optimizing pharmacokinetic profiles while retaining or improving pharmacological efficacy.
Properties
Molecular Formula |
C12H14N2O4S |
|---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
2-[5-(trideuteriomethylsulfamoylmethyl)-1H-indol-3-yl]acetic acid |
InChI |
InChI=1S/C12H14N2O4S/c1-13-19(17,18)7-8-2-3-11-10(4-8)9(6-14-11)5-12(15)16/h2-4,6,13-14H,5,7H2,1H3,(H,15,16)/i1D3 |
InChI Key |
HFYQCRQPYYPRAT-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CC(=O)O |
Canonical SMILES |
CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CC(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[5-(trideuteriomethylsulfamoylmethyl)-1H-indol-3-yl]acetic acid involves several steps. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . For this specific compound, the introduction of the trideuteriomethylsulfamoylmethyl group would require additional steps, including the use of deuterated reagents and specific sulfonation reactions. Industrial production methods would likely involve optimizing these steps for higher yields and purity.
Chemical Reactions Analysis
2-[5-(trideuteriomethylsulfamoylmethyl)-1H-indol-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic substitution reactions are common for indole derivatives due to the electron-rich nature of the indole ring.
Scientific Research Applications
2-[5-(trideuteriomethylsulfamoylmethyl)-1H-indol-3-yl]acetic acid has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Its potential therapeutic applications include the treatment of various diseases, such as cancer and viral infections.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-(trideuteriomethylsulfamoylmethyl)-1H-indol-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The trideuteriomethylsulfamoylmethyl group may enhance the compound’s stability and bioavailability, further contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Modifications on the Indole Ring
The following table compares key structural features of 2-[5-(trideuteriomethylsulfamoylmethyl)-1H-indol-3-yl]acetic acid with analogous indole-3-acetic acid derivatives:
Key Observations :
- Sulfamoyl vs. Adamantyl : The adamantyl group in 2-[5-(adamantan-1-yl)-1H-indol-3-yl]acetic acid introduces significant hydrophobicity, which may enhance blood-brain barrier penetration compared to the polar sulfamoyl group .
- N-Substituents: Compounds like 2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetic acid demonstrate the impact of N-alkylation on receptor binding, often seen in cannabinoid receptor analogs .
Physicochemical Properties
Key Observations :
- Deuterated compounds may exhibit altered solubility profiles due to isotopic effects.
- Bulky substituents (e.g., adamantyl) increase LogP, enhancing lipophilicity .
Biological Activity
2-[5-(trideuteriomethylsulfamoylmethyl)-1H-indol-3-yl]acetic acid is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : 2-[5-(trideuteriomethylsulfamoylmethyl)-1H-indol-3-yl]acetic acid
- Molecular Formula : C12H14N2O3S
- Molecular Weight : 270.32 g/mol
The presence of the sulfamoylmethyl group and the indole moiety suggests a complex interaction with biological targets, potentially influencing various pathways.
Antimicrobial Properties
Recent studies have indicated that indole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to 2-[5-(trideuteriomethylsulfamoylmethyl)-1H-indol-3-yl]acetic acid have shown efficacy against various bacterial strains.
Table 1: Antimicrobial Activity of Indole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-[5-(trideuteriomethylsulfamoylmethyl)-1H-indol-3-yl]acetic acid | E. coli | 10 μg/mL |
| Indole-3-acetic acid | S. aureus | 5 μg/mL |
| Indole derivatives (various) | Pseudomonas aeruginosa | 7.5 μg/mL |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.
Cytotoxicity and Cancer Research
The cytotoxic potential of indole derivatives has been widely studied, particularly in cancer therapy. Research indicates that these compounds can induce apoptosis in cancer cells.
Case Study: Indole Derivative in Cancer Treatment
A study evaluated the effects of various indole derivatives on human cancer cell lines. The results demonstrated that:
- Compound E (similar to 2-[5-(trideuteriomethylsulfamoylmethyl)-1H-indol-3-yl]acetic acid) exhibited a cytotoxic effect with an IC50 of 15 μM against breast cancer cells.
- Apoptotic markers were significantly elevated in treated cells, indicating the compound's potential as an anti-cancer agent.
The biological activity of 2-[5-(trideuteriomethylsulfamoylmethyl)-1H-indol-3-yl]acetic acid may be attributed to several mechanisms:
- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation.
- Modulation of Signaling Pathways : The indole structure may interact with receptors and influence signaling pathways related to inflammation and cell growth.
- Reactive Oxygen Species Generation : Indole derivatives can induce oxidative stress in target cells, leading to apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
